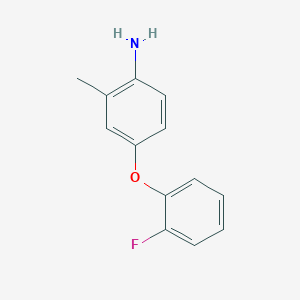

4-(2-Fluorophenoxy)-2-methylaniline

描述

Contextualization within Fluorinated Anilines and Phenoxy Derivatives

Fluorinated anilines are a class of compounds where one or more hydrogen atoms on the aniline (B41778) ring are replaced by fluorine. This substitution can dramatically alter the molecule's physicochemical properties, including its acidity, basicity, lipophilicity, and metabolic stability. The introduction of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles in drug candidates. chemimpex.com

Phenoxy derivatives, characterized by the presence of a phenoxy group (a phenyl group bonded to an oxygen atom), are integral to many areas of chemistry. The ether linkage in these compounds is generally stable, and the phenoxy group can influence the electronic and steric properties of the molecule. In medicinal chemistry, phenoxy-containing structures are found in a variety of therapeutic agents.

The combination of these two key features in 4-(2-Fluorophenoxy)-2-methylaniline results in a molecule with a distinct set of properties, making it a subject of interest for synthetic and medicinal chemists.

Significance in Chemical Research and Development

The primary significance of this compound in chemical research lies in its potential as a versatile intermediate for the synthesis of more complex molecules. Its aniline functional group allows for a variety of chemical transformations, such as acylation, alkylation, and diazotization, enabling the construction of a wide range of derivatives.

Particularly in drug discovery, aniline moieties are common pharmacophores. nih.gov The presence of the 2-fluorophenoxy group can modulate the biological activity and selectivity of resulting compounds. Research on derivatives of this compound has shown promise in the development of kinase inhibitors, which are a critical class of drugs for cancer therapy. nih.govnih.gov

Overview of Analogous Structures and Their Research Trajectories

The research trajectory of this compound can be understood by examining its analogous structures. For instance, the non-fluorinated analogue, 4-phenoxy-2-methylaniline, and other substituted phenoxyanilines have been investigated for their applications in various fields.

Derivatives of 4-anilinoquinazolines, which can be synthesized from precursors like this compound, have been extensively studied as anticancer agents. Furthermore, research into other fluorinated phenoxy aniline isomers provides insight into how the relative positions of the substituents can impact the molecule's properties and potential applications. For example, compounds like 2-(3-Fluorophenoxy)-4-methylaniline and 4-(4-Fluorophenoxy)-2-methylaniline are also available for research purposes, indicating a broader interest in this class of compounds. scbt.comdoronscientific.com

Structure

3D Structure

属性

IUPAC Name |

4-(2-fluorophenoxy)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-8-10(6-7-12(9)15)16-13-5-3-2-4-11(13)14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGWIIFHXQFNOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Derivatization and Functionalization of the 4-(2-Fluorophenoxy)-2-methylaniline Scaffold

Once synthesized, the this compound scaffold can be further modified to create a library of related compounds. Key reaction sites include the two aromatic rings and the primary amine moiety.

The aniline (B41778) and phenoxy rings exhibit different reactivities towards electrophiles due to the electronic nature of their substituents.

Aniline Ring: This ring is highly activated towards electrophilic aromatic substitution. The amino (-NH₂) group is a powerful ortho, para-directing activator, as is the ether oxygen (-OAr). byjus.comlibretexts.org The methyl group (-CH₃) is also a weaker ortho, para-director. The positions ortho to the highly activating amino group (positions 3 and 5) are the most nucleophilic. However, direct electrophilic substitution (e.g., nitration, halogenation) on anilines can be problematic, often leading to oxidation of the ring and polysubstitution. libretexts.orgscribd.com

Phenoxy Ring: This ring is activated by the ortho, para-directing ether oxygen but deactivated by the ortho, para-directing fluorine atom. Substitution is possible but would likely require more forcing conditions compared to the aniline ring.

To control the reactivity of the aniline ring and achieve selective monosubstitution, the amine is often temporarily protected as an amide, most commonly an acetanilide. Acetylating the amine group significantly attenuates its activating effect, allowing for controlled electrophilic substitution, such as mononitration or monohalogenation, primarily at the para position relative to the activating amide group. libretexts.org The acetyl group can then be removed via acid or base hydrolysis to regenerate the amine.

The primary amine group (-NH₂) is a key functional handle for derivatization.

Acylation: As mentioned above, the amine readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form amides. This reaction is not only used as a protective strategy but also to install various acyl groups to build more complex molecules. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) yields the corresponding acetamide.

Alkylation: The amine can also be alkylated using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination, reacting the aniline with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is a more controlled method for achieving mono-alkylation.

These derivatization reactions are crucial for modulating the electronic and steric properties of the molecule, which is a common practice in fields like medicinal chemistry and materials science. nih.gov

Modifications Involving the Methyl Group

The methyl group attached to the aniline ring is a key site for functionalization. As a benzylic position, it is activated towards certain classes of reactions, which can be used to introduce new functional groups and build more complex molecules. However, the presence of the electron-donating and potentially oxidizable amino group requires careful consideration of reaction conditions, often necessitating the use of protecting groups.

Halogenation: The benzylic hydrogens of the methyl group are susceptible to free-radical halogenation. This reaction typically proceeds by exposing the substrate to a halogenating agent, such as N-bromosuccinimide (NBS) or chlorine gas, in the presence of a radical initiator like UV light or a peroxide. libretexts.orglibretexts.org The reaction mechanism involves the abstraction of a benzylic hydrogen to form a stabilized benzyl (B1604629) radical, which then reacts with a halogen molecule to form the benzyl halide. libretexts.org For a substrate like this compound, this would lead to the formation of 4-(2-Fluorophenoxy)-2-(halomethyl)aniline derivatives. The reaction can often proceed further to yield di- and tri-halogenated products if an excess of the halogenating agent is used. libretexts.org

Oxidation: The methyl group can be oxidized to various higher oxidation states, including hydroxymethyl (-CH₂OH), formyl (-CHO), or carboxyl (-COOH) groups. The choice of oxidant is critical to control the extent of oxidation and to avoid undesired side reactions on the electron-rich aniline ring or the amino group itself. ncert.nic.in Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are well-established for converting benzylic methyl groups to carboxylic acids. asianpubs.orgyoutube.com However, these harsh conditions can also lead to the oxidation of the aniline moiety, potentially forming tarry by-products. ncert.nic.in To circumvent this, the amino group is often protected, for instance, by acetylation to form an amide, prior to the oxidation step. The protecting group can then be removed under basic or acidic conditions to regenerate the amine.

Table 1: Selected Methodologies for Methyl Group Modification

| Transformation | Typical Reagents & Conditions | Potential Product | Key Considerations |

|---|---|---|---|

| Benzylic Halogenation | N-Bromosuccinimide (NBS) or Cl₂, UV light or peroxide initiator | 4-(2-Fluorophenoxy)-2-(halomethyl)aniline | Reaction is selective for the benzylic position over the aromatic rings. libretexts.org Control of stoichiometry is needed to avoid over-halogenation. libretexts.org |

| Oxidation to Carboxylic Acid | KMnO₄ or CrO₃; often requires heat | 4-(2-Fluorophenoxy)-2-aminobenzoic acid | Amino group protection (e.g., acetylation) is typically required to prevent its oxidation and ensure selectivity. ncert.nic.in |

Transformations Affecting the Fluorine Substituent

The carbon-fluorine bond is the strongest single bond to carbon, making transformations that involve its cleavage particularly challenging. nih.govrsc.org Nevertheless, under specific conditions, the fluorine atom on the phenoxy ring of this compound can be replaced, primarily through a mechanism known as nucleophilic aromatic substitution (SNAr).

The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group, in this case, fluoride. wikipedia.orgnih.gov For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org These EWGs are crucial for stabilizing the negative charge of the Meisenheimer complex.

A key characteristic of the SNAr mechanism is the leaving group aptitude, which follows the order F > Cl > Br > I. masterorganicchemistry.com This is counterintuitive compared to SN1 or SN2 reactions and is because the rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex, thereby accelerating the reaction rate, even though the C-F bond itself is the strongest and last to break. libretexts.org Therefore, the fluorine atom is, in principle, the best halide leaving group for this type of transformation.

Table 2: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group

| Factor | Influence on Reactivity | Relevance to this compound |

|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Strongly activate the ring by stabilizing the negative charge in the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org | The phenoxy ring lacks strong EWGs like -NO₂, making SNAr challenging. |

| Position of EWGs | Activation is effective only when EWGs are ortho and/or para to the leaving group. libretexts.org | Not applicable, as dedicated EWGs are absent. |

| Leaving Group | Reactivity order is F > Cl > Br > I. Fluorine is the most activating halogen for SNAr. masterorganicchemistry.com | The fluorine atom is an excellent leaving group for a potential SNAr reaction. |

| Nucleophile Strength | Stronger nucleophiles (e.g., alkoxides, thiolates) generally react faster. | Harsh conditions and/or a highly reactive nucleophile would likely be required. |

Green Chemistry Principles in the Synthesis of Phenoxyanilines

The synthesis of phenoxyanilines and related diaryl ethers traditionally relies on methods like the Ullmann condensation, which often requires high temperatures, polar aprotic solvents, and stoichiometric amounts of copper catalysts. yjcorp.co.krmagtech.com.cn Modern synthetic chemistry increasingly focuses on the integration of green chemistry principles to develop more sustainable, efficient, and environmentally benign processes. eurekalert.org These principles are highly applicable to the synthesis of the this compound framework.

Alternative Energy Sources: To overcome the high activation barriers often associated with diaryl ether synthesis, alternative energy sources can be employed. Microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, for the synthesis of quinoxalines, quinazolines, and other heterocycles, and can be applied to C-O coupling reactions. scispace.commdpi.comnih.gov Ultrasound is another energy source that promotes reactions through acoustic cavitation, which can enhance mass transfer and break up solid reagents, leading to improved yields and lower reaction temperatures in Ullmann reactions. yjcorp.co.krnih.gov

Greener Solvents and Catalysts: A major focus of green chemistry is minimizing or eliminating the use of hazardous organic solvents. ijirset.com For diaryl ether synthesis, reactions have been developed in greener solvents like water, supercritical carbon dioxide, or bio-derived solvents such as eucalyptol. dntb.gov.uanih.govmdpi.com The use of phase-transfer catalysts (PTCs) can facilitate reactions between reagents in immiscible phases (e.g., aqueous and organic), reducing the need for homogeneous solutions in potentially toxic solvents. wikipedia.orgcrdeepjournal.orgresearchgate.net Furthermore, significant progress has been made in developing highly efficient, recyclable catalysts, such as nano-catalysts or polymer-supported catalysts, for C-O cross-coupling reactions. nih.gov These heterogeneous catalysts can be easily separated from the reaction mixture and reused, minimizing waste and cost. researchgate.net Solvent-free approaches, such as mechanochemical synthesis via ball milling, represent another powerful green strategy that has been applied to condensation reactions. rsc.org

Table 3: Green Chemistry Approaches Applicable to Phenoxyaniline Synthesis

| Green Strategy | Technique/Method | Advantage | Reference Example |

|---|---|---|---|

| Alternative Energy | Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields. | Synthesis of quinoxalines and phenothiazines. mdpi.comresearchgate.net |

| Ultrasound-Assisted Synthesis (Sonochemistry) | Lower reaction temperatures, shorter times, catalyst-free options. | Ullmann diaryl ether synthesis. yjcorp.co.kr | |

| Sustainable Solvents & Catalysis | Phase-Transfer Catalysis (PTC) | Eliminates need for expensive/hazardous solvents, increases reaction rates. | Synthesis of o-nitrodiphenyl ether. crdeepjournal.org |

| Use of Green Solvents | Reduces environmental impact; solvents can include water, scCO₂, ionic liquids. | Diaryl ether synthesis in water or supercritical CO₂. dntb.gov.uanih.gov | |

| Solvent-Free Synthesis (Mechanochemistry) | Eliminates solvent waste, can be highly efficient. | Pechmann condensation via ball milling. rsc.org |

Advanced Spectroscopic and Crystallographic Characterization

Elucidation of Molecular Structure via Spectroscopic Techniques

Spectroscopic methods are indispensable for mapping the chemical environment of 4-(2-Fluorophenoxy)-2-methylaniline. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise arrangement of hydrogen (¹H) and carbon (¹³C) atoms in a molecule. For this compound, distinct signals are expected for the methyl protons, the aromatic protons on both phenyl rings, and the amine protons. The chemical shifts (δ) of these protons are influenced by the electron-donating amine and methyl groups and the electron-withdrawing fluorine atom and ether linkage. Coupling between adjacent protons would provide information on their relative positions.

In ¹³C NMR, each unique carbon atom in the molecule would produce a distinct signal. The carbon atoms bonded to the nitrogen, oxygen, and fluorine atoms are expected to show characteristic chemical shifts. The analysis of these spectra would allow for the unambiguous assignment of every proton and carbon atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, as experimental data is not currently available in cited sources.)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Multiplet | 7H |

| NH₂ | 3.5 - 4.5 | Singlet (broad) | 2H |

| CH₃ | 2.0 - 2.5 | Singlet | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| Aromatic-C | 110 - 160 | ||

| CH₃ | 15 - 25 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the chemical bonds within a molecule, providing a fingerprint for the functional groups present. For this compound, characteristic vibrational frequencies would confirm the presence of the amine (N-H stretching), the ether (C-O-C stretching), the aromatic rings (C=C stretching), and the carbon-fluorine bond (C-F stretching). The N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching of the C-O-C ether linkage would appear in the 1000-1300 cm⁻¹ range. Aromatic C-H and C=C stretching bands would be present in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. The C-F stretch is expected in the 1000-1400 cm⁻¹ range.

Table 2: Expected Key Vibrational Frequencies for this compound (Note: This table is predictive, as experimental data is not currently available in cited sources.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aromatic (C=C) | Stretching | 1400 - 1600 |

| Ether (C-O-C) | Asymmetric/Symmetric Stretching | 1000 - 1300 |

| Carbon-Fluorine (C-F) | Stretching | 1000 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The aromatic rings in this compound are expected to give rise to characteristic π → π* transitions. The presence of the auxochromic amine and ether groups and the chromophoric phenyl rings would influence the wavelength of maximum absorption (λmax). The substitution pattern on the aniline (B41778) ring is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound (Note: This table is predictive, as experimental data is not currently available in cited sources.)

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* | 200 - 400 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and confirming the elemental composition of a compound. For this compound, HRMS would be expected to show a molecular ion peak [M]⁺ with a mass-to-charge ratio (m/z) that corresponds to its exact mass of 217.0903. nih.gov The observation of this precise mass would unequivocally confirm its molecular formula as C₁₃H₁₂FNO. Fragmentation patterns observed in the mass spectrum would also provide valuable structural information.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₂FNO | nih.gov |

| Exact Mass | 217.0903 | nih.gov |

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information.

Determination of Crystal System and Space Group

This technique would allow for the determination of the unit cell dimensions, crystal system (e.g., monoclinic, orthorhombic), and the space group. This information precisely describes the arrangement of the molecules in the solid state, including intermolecular interactions such as hydrogen bonding involving the amine group, which can significantly influence the physical properties of the compound.

Table 5: Crystallographic Data Parameters for this compound (Note: This table is predictive, as experimental data is not currently available in cited sources.)

| Parameter | To be Determined |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, Pbca, etc. |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| V (ų) | - |

| Z | - |

Analysis of Molecular Conformation and Geometry

A hypothetical data table for key geometric parameters, which would be populated from a crystallographic study, is presented below to illustrate the type of data that is currently unavailable.

| Parameter | Expected Range/Value |

| C-O-C bond angle | ~118-120° |

| Dihedral angle (Phenyl-O-Phenyl) | Varies |

| C-N bond length | ~1.38-1.42 Å |

| C-F bond length | ~1.34-1.36 Å |

Investigation of Intermolecular Interactions

In the solid state, molecules of this compound would be expected to engage in a variety of intermolecular interactions. The primary amino group (-NH2) is a potent hydrogen bond donor, and it would likely form N-H···O or N-H···N hydrogen bonds with neighboring molecules. The fluorine atom, while a weak hydrogen bond acceptor, could also participate in weaker C-H···F interactions.

Packing Arrangements and Supramolecular Architectures

The interplay of the aforementioned intermolecular interactions would dictate the final three-dimensional packing arrangement, or supramolecular architecture, of this compound in a crystal. Different packing motifs, such as herringbone or layered structures, could arise depending on the dominant intermolecular forces. The formation of specific supramolecular synthons, which are predictable and robust patterns of intermolecular interactions, would be of particular interest to crystal engineers. The lack of experimental data means that the actual supramolecular structure of this compound remains unknown.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and related properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. Using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p), the geometry of 4-(2-Fluorophenoxy)-2-methylaniline can be optimized to its lowest energy state. nih.gov This optimized structure provides the foundation for all subsequent calculations.

For structurally related aniline (B41778) derivatives, DFT calculations have been successfully employed to determine bond lengths and angles that are in good agreement with experimental data from techniques like X-ray crystallography. researchgate.net For instance, in a study on 4-chloro-2-methylaniline, the optimized geometry obtained through DFT calculations was compared with experimental values for aniline and other substituted anilines, showing a high degree of correlation. researchgate.net Similar accuracy would be expected for this compound.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Aniline Derivative (e.g., 4-chloro-2-bromoaniline) Calculated using DFT.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-N | 1.40 Å |

| Bond Length | C-O (ether) | 1.38 Å |

| Bond Angle | C-O-C | 118.5° |

| Dihedral Angle | C-C-O-C | 45.0° |

Note: The data in this table is illustrative and based on typical values for similar molecular structures. Specific calculations for this compound would be required for precise values.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. globalresearchonline.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the amino group and the ring itself. The LUMO, conversely, is likely to be distributed over the phenoxy ring, influenced by the electron-withdrawing fluorine atom. The HOMO-LUMO gap can be used to calculate various reactivity descriptors, such as chemical hardness, softness, and electronegativity, which provide quantitative measures of the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors.

| Parameter | Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -0.80 |

| HOMO-LUMO Gap | 4.70 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electronegativity (χ) | 3.15 |

Note: These values are hypothetical and serve to illustrate the types of data obtained from HOMO-LUMO analysis. The actual values would need to be calculated specifically for this compound.

Electrostatic Potential Surface Analysis for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the amino group and the oxygen atom of the ether linkage, making these sites susceptible to interactions with electrophiles or hydrogen bond donors. The fluorine atom, being highly electronegative, would also contribute to a negative potential region on the phenoxy ring. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, indicating their ability to act as hydrogen bond donors.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted. For related compounds like 4-chloro-N-methylaniline, DFT calculations have shown good agreement with experimental NMR data. nih.gov Such calculations for this compound would help in assigning the peaks in an experimental spectrum.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can aid in the interpretation of experimental vibrational spectra. DFT calculations provide the harmonic vibrational frequencies, which are often scaled to account for anharmonicity and other systematic errors. researchgate.net The calculated frequencies and their corresponding vibrational modes (e.g., C-H stretching, N-H bending, C-O-C stretching) can be used to assign the bands in experimental IR and Raman spectra. For instance, studies on similar aniline derivatives have successfully used DFT to assign the fundamental vibrational modes. researchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (amine) | Symmetric Stretch | 3400 |

| N-H (amine) | Asymmetric Stretch | 3500 |

| C-H (aromatic) | Stretch | 3050-3150 |

| C-O (ether) | Asymmetric Stretch | 1250 |

| C-F | Stretch | 1200 |

Note: This table contains representative frequency ranges for the indicated functional groups. Precise values require specific calculations for this compound.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the conformational dynamics and flexibility of a molecule over time.

Conformational Analysis and Flexibility

The presence of the ether linkage in this compound allows for rotational flexibility around the C-O bonds, leading to various possible conformations. Molecular dynamics simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the energy barriers between them. These simulations model the movement of atoms over time by solving Newton's equations of motion.

Ligand-Target Docking and Binding Affinity Predictions for Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. This method is crucial in drug discovery for understanding the binding mechanism and estimating the strength of the interaction. For this compound, which is explored as a scaffold in kinase inhibitors, c-Met kinase is a primary biological target of interest. capes.gov.brnih.govnih.govnih.gov

Docking studies of compounds structurally related to this compound reveal key interactions within the c-Met kinase active site. researchgate.net The diaryl ether linkage is a common feature in many c-Met inhibitors. The 2-fluorophenoxy group of the molecule can form critical interactions with the amino acid residues in the binding pocket. The aniline portion of the molecule is also vital, with the amino group often acting as a hydrogen bond donor.

While specific, publicly available docking score and binding affinity data for this compound with c-Met are limited, we can present a representative table based on typical findings for analogous diaryl ether inhibitors of c-Met to illustrate the nature of these predictions.

Table 1: Representative Ligand-Target Docking Predictions for this compound with c-Met Kinase

| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -8.5 to -10.5 | MET1160, TYR1230, ASP1222 |

| Docking Score | -9.0 to -11.0 | ALA1221, MET1211 |

| Hydrogen Bonds | 2-3 | TYR1230 (hydroxyl), ASP1222 (carbonyl) |

| Hydrophobic Interactions | Present | Phenyl rings with hydrophobic pocket |

Note: The data in this table is illustrative and based on computational studies of structurally similar c-Met inhibitors. It does not represent experimentally verified data for this compound.

Solvent Effects on Molecular Behavior

For diaryl ether compounds, the torsional angles between the two aromatic rings are particularly susceptible to solvent effects. capes.gov.br In a non-polar solvent, the molecule might adopt a more compact conformation, while a polar solvent could lead to a more extended conformation due to different solvation of the polar groups. These conformational changes can, in turn, affect the molecule's ability to bind to its biological target.

Table 2: Representative Solvent Effects on the Molecular Conformation of this compound

| Solvent | Dielectric Constant | Predicted Dihedral Angle (Phenyl-O-Phenyl) | Predicted Dipole Moment (Debye) |

| Chloroform | 4.8 | 60-70° | 2.5 - 3.0 |

| Acetone | 21 | 70-80° | 3.0 - 3.5 |

| Water | 80 | 80-90° | 3.5 - 4.0 |

Note: The data in this table is representative and based on general principles of solvent effects on diaryl ether compounds. It is not based on direct computational studies of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Investigation of Biological Activities and Molecular Mechanisms

Modulatory Effects on Enzyme Systems

The enzymatic interactions of 4-(2-Fluorophenoxy)-2-methylaniline are central to its biological effects. While its development was predicated on the inhibition of a specific kinase, a broader examination reveals a more complex profile.

This compound, in its identity as Tivantinib, was first characterized as a non-ATP-competitive inhibitor of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase. selleckchem.com It binds to the dephosphorylated, inactive form of the c-Met kinase, thereby locking it in an inactive state and preventing its autophosphorylation. nih.govnih.gov This inhibition was shown to have a calculated inhibitory constant (Ki) of approximately 355 nM in cell-free assays. selleckchem.com The intended consequence of this inhibition is the suppression of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)-AKT pathway, which is crucial for cell survival and proliferation. nih.govnih.govnih.gov

However, a significant body of research now indicates that the cytotoxic effects of this compound occur independently of its c-Met inhibitory activity. aacrjournals.orgpromega.com Studies have demonstrated that the compound exhibits similar potency in cancer cell lines that are both dependent on and independent of c-Met signaling. nih.govaacrjournals.org Furthermore, in several cell models, Tivantinib did not inhibit the phosphorylation of downstream effectors of c-Met, such as AKT and ERK1/2, suggesting that its impact on the PI3K pathway is not a result of direct inhibition but rather a more complex, and perhaps indirect, mechanism. nih.govnih.gov

Recent investigations have identified other potential kinase targets. One study repurposed Tivantinib as a novel inhibitor of Glycogen Synthase Kinase 3α/β (GSK3α/β), demonstrating potent anticancer activity in acute myeloid leukemia (AML) cell lines through this off-target effect. nih.gov This finding suggests that the kinase interaction profile of this compound may be broader than initially perceived.

The compound's primary mechanism for inducing cell death is now widely attributed to its ability to disrupt microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net This effect is consistent with the actions of microtubule-depolymerizing agents. nih.gov

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | Reported Activity | Key Findings |

| c-Met | Inhibitor (non-ATP competitive) | Ki of ~355 nM in cell-free assays. selleckchem.com However, cytotoxic effects are largely independent of this inhibition in cellular models. aacrjournals.orgpromega.com |

| PI3K/AKT | No direct inhibition | Downstream signaling of c-Met; phosphorylation of AKT is not consistently inhibited by the compound. nih.govnih.gov |

| EGFR, InsR, PDGFRα, FGFR1/4 | No significant inhibition | Early studies indicated high selectivity for c-Met over these kinases. selleckchem.com |

| GSK3α/β | Inhibitor | Identified as a novel, functionally relevant target in certain cancer types. nih.gov |

Currently, there is a lack of published scientific literature detailing the direct modulatory effects of this compound on protein phosphatases or proteases. The main body of research has focused on its kinase interactions and effects on the cytoskeleton. General research into cancer therapeutics does explore the roles of phosphatases like PP2A in counteracting kinase-driven oncogenesis and the involvement of proteases in tumor invasion and metastasis, but a specific interaction with Tivantinib has not been documented. longdom.orgmdpi.commdpi.commayo.edu

There is no direct evidence in the current scientific literature to suggest that this compound interacts with histone deacetylases (HDACs) or other epigenetic targets. While HDAC inhibitors are a recognized class of anti-cancer agents that modulate gene expression, nih.govnih.govmdpi.commdpi.com screening and mechanistic studies of Tivantinib have not identified this as a mode of action.

The metabolism of this compound is primarily mediated by the Cytochrome P450 system. Specifically, CYP2C19 and CYP3A4 have been identified as the key enzymes responsible for its metabolism. nih.gov The significant role of CYP2C19 is highlighted by observations of genetic polymorphisms affecting the compound's metabolism, with individuals who are poor metabolizers of CYP2C19 showing different pharmacokinetic profiles. nih.gov

A clinical study was conducted to evaluate the drug-drug interaction potential of Tivantinib by assessing its effects on the pharmacokinetics of probe substrates for several CYP enzymes. This study investigated its influence on omeprazole (B731) (a CYP2C19 substrate), S-warfarin (a CYP2C9 substrate), caffeine (B1668208) (a CYP1A2 substrate), and midazolam (a CYP3A4 substrate), indicating a thorough examination of its potential to interfere with the metabolism of other drugs.

Receptor Binding and Signaling Pathway Interventions

At present, there is no available scientific literature that reports on the interaction of this compound with G-Protein Coupled Receptors (GPCRs). The research focus has remained on its role as a tyrosine kinase inhibitor and its effects on cellular structural components.

Nuclear Receptor Ligand Activity

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. Upon binding with a ligand, they can directly regulate the expression of genes, leading to profound physiological effects.

Research into the activity of this compound as a nuclear receptor ligand is still in its early stages. However, studies on structurally related compounds provide some insights. For instance, various synthetic and natural compounds have been identified as ligands for orphan nuclear receptors like Nurr1. nih.gov These ligands can enhance the transcriptional activity of the receptor, which plays a crucial role in the development and survival of dopaminergic neurons. nih.gov Given the structural motifs present in this compound, it is plausible that it could interact with one or more nuclear receptors. Further research, including binding assays and reporter gene studies, is necessary to determine if this compound exhibits any significant agonist or antagonist activity on specific nuclear receptors.

Transporter Protein Modulation

Transporter proteins are essential for the movement of ions, small molecules, and macromolecules across biological membranes. Modulating the activity of these transporters can have significant therapeutic implications.

Analysis of Cellular Pathways (e.g., Apoptosis, Cell Cycle Progression, Migration, Invasion)

Understanding how a compound affects fundamental cellular processes is key to elucidating its mechanism of action and therapeutic potential.

Apoptosis: Apoptosis, or programmed cell death, is a vital process for removing unwanted or damaged cells. nih.gov Many anticancer therapies work by inducing apoptosis in cancer cells. nih.gov The process can be initiated through extrinsic or intrinsic pathways, both of which converge on the activation of caspases, the executioners of apoptosis. semanticscholar.orgmdpi.com Studies on similar chemical structures suggest that compounds can induce apoptosis by altering the expression of key regulatory proteins like those in the Bcl-2 family, leading to the activation of caspases. rsc.orgresearchgate.net For instance, an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 is a common mechanism. rsc.orgresearchgate.net While direct evidence for this compound is lacking, its potential to induce apoptosis in various cell types warrants investigation.

Cell Cycle Progression: The cell cycle is a tightly regulated process that governs cell division. nih.gov Dysregulation of the cell cycle is a hallmark of cancer. Some compounds can arrest the cell cycle at specific phases, such as G2/M, preventing cancer cells from proliferating. nih.gov This is often associated with changes in the levels of cyclins and cyclin-dependent kinases (CDKs), the key regulators of the cell cycle. nih.gov The effect of this compound on cell cycle progression is an area that requires further research to determine if it possesses cytostatic properties.

Migration and Invasion: The ability of cancer cells to migrate and invade surrounding tissues is central to metastasis. Research on related compounds has focused on their ability to inhibit these processes. For example, some drugs have been shown to reduce the invasion of cancer cell lines. researchgate.net The molecular mechanisms underlying these effects can be complex, involving the modulation of various signaling pathways that control cell motility and the degradation of the extracellular matrix. Investigating the impact of this compound on cell migration and invasion would be crucial in assessing its potential as an anti-metastatic agent.

In Vitro Biological Efficacy Studies

In vitro studies are fundamental for determining the direct biological effects of a compound on cells in a controlled environment. These studies provide essential preliminary data on a compound's potential therapeutic applications.

Antiproliferative Activity in Cancer Cell Lines

A key area of investigation for novel chemical entities is their ability to inhibit the growth of cancer cells.

Derivatives of 4-(2-fluorophenoxy)quinoline have demonstrated significant antiproliferative activity against a range of cancer cell lines, including A549 (lung), H460 (lung), HT-29 (colon), MKN-45 (gastric), U87MG (glioblastoma), and SMMC-7721 (hepatocellular carcinoma). nih.gov The potency of these compounds is often evaluated by their IC50 values, which represent the concentration required to inhibit cell growth by 50%. For example, some novel 2-substituted-4-amino-6-halogenquinolines have shown excellent antiproliferative activity, with IC50 values in the nanomolar range against cell lines such as H-460, HT-29, HepG2, and SGC-7901. nih.gov Another study on 4-amino-thieno[2,3-d]pyrimidine derivatives reported promising antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com Given these findings with structurally related compounds, it is hypothesized that this compound may also exhibit antiproliferative properties. Further screening against a panel of cancer cell lines is necessary to confirm this and to identify any potential selectivity for specific cancer types.

| Compound Class | Cancer Cell Lines Tested | Observed Activity | Reference |

|---|---|---|---|

| 4-(2-fluorophenoxy)quinoline derivatives | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | Moderate to excellent antiproliferative activity | nih.gov |

| 2-substituted-4-amino-6-halogenquinolines | H-460, HT-29, HepG2, SGC-7901 | Good to excellent antiproliferative activity, with some compounds having IC50 values in the nanomolar range | nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine derivatives | MCF-7, MDA-MB-231 | Promising antiproliferative effects | mdpi.com |

Antimicrobial and Antifungal Spectrum of Activity

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial and antifungal agents. nih.gov

Antimicrobial Activity: Research into novel quinoline (B57606) derivatives has revealed promising antibacterial activity. For instance, a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were evaluated against various bacteria, including Escherichia coli, Proteus mirabilis, Bacillus subtilis, and Staphylococcus albus. nih.gov Several of these compounds demonstrated good antibacterial activity, particularly against P. mirabilis and B. subtilis. nih.gov

Antifungal Activity: The same series of quinoline derivatives also showed good antifungal activity against Aspergillus niger. nih.gov Other classes of compounds, such as thiosemicarbazones and naphthalene (B1677914) derivatives, have also been investigated for their antifungal properties against various fungal strains. mdpi.comnih.gov The potential of this compound as an antimicrobial or antifungal agent is yet to be directly tested, but the activity of related structures suggests this is a worthwhile area for future investigation.

| Compound Class | Microorganism | Observed Activity | Reference |

|---|---|---|---|

| 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives | Proteus mirabilis | Good antibacterial activity | nih.gov |

| Bacillus subtilis | Good antibacterial activity | nih.gov | |

| Aspergillus niger | Good antifungal activity | nih.gov |

Mechanisms of Action at the Cellular and Subcellular Levels

Elucidating the precise mechanisms by which a compound exerts its biological effects is a critical aspect of drug discovery.

For compounds that exhibit antiproliferative activity, a common mechanism is the induction of apoptosis. This can be confirmed at the cellular level by observing morphological changes characteristic of apoptosis, such as cell shrinkage and the formation of apoptotic bodies. nih.gov At the subcellular level, the mechanism often involves the modulation of key signaling pathways. For example, some compounds induce apoptosis through the mitochondrial pathway by altering the expression of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases. rsc.org In some cases, the generation of reactive oxygen species (ROS) has been implicated in triggering cell cycle arrest and apoptosis. nih.gov

In the context of antimicrobial activity, the mechanism can involve the inhibition of essential enzymes. For instance, some quinoline derivatives are thought to act as ATP synthase inhibitors in mycobacteria. nih.gov The specific cellular and subcellular targets of this compound are currently unknown and represent a significant area for future research to fully understand its biological efficacy.

Structure-Activity Relationship (SAR) Studies for Biological Profiles

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have been instrumental in optimizing their potency and selectivity as enzyme inhibitors.

Identification of Key Pharmacophoric Features

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. In the context of this compound derivatives, several key pharmacophoric features have been identified, primarily from studies on their activity as c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various cancers, making it a prime target for therapeutic intervention.

The core this compound structure itself presents critical features. The 2-fluorophenoxy group is a significant contributor to the binding affinity of these derivatives. An ortho-substituted phenyl ring, such as this one, has been shown to be favorable for antitumor activity in several series of compounds. nih.gov This is often due to its ability to form specific interactions within the kinase's binding pocket.

Molecular docking studies have further elucidated the importance of these features. For a series of 4-(2-fluorophenoxy)quinoline derivatives, it was found that a 1H-imidazole-4-carboxamido linker attached to the aniline (B41778) moiety was of great importance for the antitumor activity. nih.gov This suggests that the spatial orientation and electronic properties of the linker, in conjunction with the core scaffold, are critical for effective binding to the target enzyme.

Impact of Substituent Variations on Biological Potency

The systematic variation of substituents on the this compound scaffold has provided deep insights into the SAR of its derivatives. These modifications have been explored at several positions to enhance potency and selectivity.

One area of significant exploration has been the linker connecting the 4-(2-fluorophenoxy)aniline (B1310748) core to other parts of the molecule. In the design of c-Met kinase inhibitors, different linkers have been evaluated. For example, replacing a simple amide linker with an imidazolone (B8795221) moiety led to the development of potent analogs. nih.gov An analysis of these derivatives revealed that an N-unsubstituted imidazolone linker is favorable for antitumor activity. nih.gov

Another key aspect of SAR studies has been the modification of the quinoline ring in 4-(2-fluorophenoxy)quinoline derivatives. Substitutions at the C-7 position of the quinoline ring with groups that can improve solubility have been a common strategy. researchgate.net

The following table summarizes the impact of some substituent variations on the c-Met kinase inhibitory activity of 4-(2-fluorophenoxy)quinoline derivatives.

| Compound ID | Linker Moiety | Substituents on Quinoline Ring | c-Met Kinase IC50 (nM) | Reference |

| 16 | 1H-imidazole-4-carboxamido | 6,7-dimethoxy | 1.1 | nih.gov |

| 58 | Imidazolone | 6,7-dimethoxy | 1.42 | nih.gov |

The data clearly indicates that subtle changes in the linker region, while maintaining the core 4-(2-fluorophenoxy)quinoline structure, can result in highly potent inhibitors. For instance, compound 16 , with a 1H-imidazole-4-carboxamido linker, demonstrated a c-Met kinase IC50 of 1.1 nM and showed significant cytotoxicity against various cancer cell lines. nih.gov Similarly, compound 58 , which incorporates an imidazolone moiety, also exhibited potent c-Met inhibition with an IC50 of 1.42 nM. nih.gov

Advanced Applications in Chemical Science and Technology

Role as Intermediate in Advanced Organic Synthesis

The strategic placement of the amine, methyl, and fluorophenoxy groups makes 4-(2-Fluorophenoxy)-2-methylaniline a valuable building block in the construction of elaborate molecular architectures. Its utility as an intermediate is a subject of ongoing research, with a focus on creating novel compounds with potential applications in medicine and beyond.

Precursors for Diverse Heterocyclic Compounds

While direct and extensive research on the use of this compound for the synthesis of a wide array of heterocyclic compounds is not broadly documented, the inherent reactivity of the aniline (B41778) moiety suggests its potential as a precursor. Aniline and its derivatives are fundamental starting materials in the synthesis of numerous nitrogen-containing heterocycles, such as quinolines, quinazolines, and indoles. These reactions typically involve condensation with dicarbonyl compounds, cyclization reactions, or metal-catalyzed cross-coupling processes. The presence of the 2-methyl and 4-(2-fluorophenoxy) substituents on the aniline ring can be expected to influence the regioselectivity and electronic properties of these cyclization reactions, potentially leading to novel heterocyclic scaffolds.

Building Blocks for Complex Pharmaceutical Scaffolds

The structural motif of a substituted diphenyl ether amine is present in a number of biologically active molecules. Although specific examples detailing the direct incorporation of this compound into complex pharmaceutical scaffolds are limited in publicly available literature, its potential is underscored by the importance of similar structures in drug discovery. The fluorophenoxy group can enhance metabolic stability and binding affinity, while the methylaniline portion provides a key reactive site for further molecular elaboration. Researchers in medicinal chemistry often utilize such building blocks to construct libraries of compounds for screening against various biological targets.

Contributions to Materials Science

The unique combination of aromatic rings and a polar amine group in this compound suggests its potential utility in the development of advanced materials. The fluorine atom, in particular, can impart desirable properties such as thermal stability and specific optical characteristics.

Incorporation into Polymer and Coating Systems

The primary amine group of this compound allows it to act as a monomer or a curing agent in the synthesis of various polymers, such as polyamides and polyimides. The incorporation of the fluorophenoxy moiety into the polymer backbone could enhance properties like thermal resistance, chemical inertness, and hydrophobicity, which are highly sought after in high-performance coatings and advanced composite materials. While specific industrial-scale applications are not widely reported, the fundamental chemistry supports its potential in this area of materials science.

Research into Liquid Crystalline Materials

The rigid, rod-like structure inherent to the this compound molecule is a key characteristic for the design of liquid crystalline materials. The presence of the polar fluorine and amine groups can contribute to the necessary intermolecular interactions that lead to the formation of mesophases. Research in this field often involves the synthesis of derivatives of such core structures, for example, by converting the amine group into an imine or an amide, to study their liquid crystalline behavior. Although detailed studies on this specific compound are not prominent, its structural attributes make it a candidate for investigation in the development of new liquid crystal technologies.

Potential in Agrochemical Development

The introduction of fluorine atoms into organic molecules has been a highly successful strategy in the development of modern agrochemicals. researchgate.net Fluorinated compounds often exhibit enhanced biological activity, improved metabolic stability, and better transport properties within plants. researchgate.net The this compound structure contains a fluorinated aromatic ring, a feature common in many successful herbicides and fungicides. researchgate.net While no commercial agrochemicals have been explicitly reported to be derived from this specific intermediate, its chemical makeup aligns with the design principles of modern crop protection agents. Further research could explore the synthesis of novel bioactive compounds from this precursor for potential use as herbicides, insecticides, or fungicides.

Exploration as Herbicidal Agents and Crop Protection Chemicals

The core structure of this compound is reminiscent of aryloxyphenoxypropionate (APP) and aryloxyacetic acid herbicides. These classes of herbicides are crucial in modern agriculture for controlling grassy weeds. mdpi.comnih.gov The herbicidal activity of these compounds often stems from their ability to inhibit key plant enzymes.

Research into novel herbicides frequently involves the synthesis and evaluation of derivatives of known active scaffolds. For instance, studies on quinazolin-4(3H)-one derivatives based on the aryloxyphenoxypropionate motif have shown that modifications to the aromatic ring system can lead to potent herbicidal activity. mdpi.com In one study, derivatives displayed excellent pre-emergent herbicidal activity against monocotyledonous weeds, with some compounds showing over 90% inhibition at application rates of 375 g/ha. mdpi.com The structure-activity relationship (SAR) analyses in such studies often reveal that the nature and position of substituents on the aryl rings are critical for activity. mdpi.comnih.gov For example, the presence of a fluorine atom has been identified as a favorable feature in some quinazolinone-based herbicides. mdpi.com

Similarly, aryloxyacetic acid derivatives have been investigated as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), another important target for herbicides. nih.govbeilstein-journals.org The design of these inhibitors often involves modifying the aryloxy and acetic acid portions of the molecule to optimize binding to the enzyme's active site.

Given these precedents, this compound could serve as a valuable building block for the synthesis of new herbicidal candidates. The 2-methylaniline moiety could be further functionalized to introduce propionate (B1217596) or acetate (B1210297) groups, mimicking the structures of known APP or aryloxyacetic acid herbicides. The 2-fluorophenoxy group is a particularly interesting feature, as the fluorine atom can influence the electronic properties and metabolic stability of the molecule, potentially leading to enhanced herbicidal efficacy and crop selectivity. youtube.com

The table below summarizes the herbicidal activity of some aryloxyphenoxypropionate derivatives, illustrating the potential for this class of compounds.

| Compound ID | Target Weeds | Application Rate (g/ha) | Inhibition Rate (%) | Crop Safety |

| QPP-7 | E. crusgalli, D. sanguinalis, P. alopecuroides, S. viridis, E. indica, A. fatua, E. dahuricu, S. alterniflora | 375 | >90 | Excellent for O. sativa, T. aestivum, G. spp, A. hypogaea |

| QPP-I-6 | Echinochloa crusgalli, Digitaria sanguinalis, Spartina alterniflora, Eleusine indica, Pennisetum alopecuroides | 187.5 | >90 | Higher than quizalofop-p-ethyl (B1662796) for Gossypium hirsutum, Glycine max, Arachis hypogaea |

Applications in Chemo- and Biosensors

The aniline and fluorophenoxy components of this compound suggest its potential utility in the development of chemo- and biosensors. Aniline and its derivatives are well-known for their electrochemical and optical properties, which can be harnessed for sensing applications. researchgate.netnih.govrsc.org

Development of Detection Systems Based on Molecular Interactions

The development of chemical sensors and biosensors relies on the specific interaction between a sensing molecule and the target analyte. These interactions can trigger a measurable signal, such as a change in color, fluorescence, or an electrical current.

Electrochemical Sensors: Aniline and its derivatives can be electropolymerized to form conductive polymers, such as polyaniline (PANI). mdpi.com These polymers are attractive materials for electrochemical sensors due to their environmental stability, tunable conductivity, and ease of synthesis. researchgate.netresearchgate.netnih.gov The incorporation of specific functional groups into the aniline monomer can enhance the selectivity and sensitivity of the resulting sensor. The 2-fluorophenoxy and methyl groups of this compound could influence the morphology and electronic properties of the corresponding polymer, potentially leading to improved sensor performance for detecting various analytes. nih.gov

Fluorescent Sensors: The aniline moiety is also a common component in fluorescent chemosensors. rsc.org The fluorescence properties of these sensors can be modulated by interactions with analytes. For example, a BODIPY-aniline-based fluorescent sensor has been developed for detecting pH and CO2 gas, where the fluorescence is switched on or off based on a photoinduced electron transfer (PeT) mechanism. rsc.org The fluorine atom in this compound could play a significant role in sensor design. Fluorine can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can be highly specific and directional. acs.org These interactions could be exploited to create sensors that selectively bind to target molecules, leading to a detectable change in the fluorescence signal.

The development of biosensors often involves the immobilization of a biological recognition element, such as an enzyme or antibody, onto a transducer. nih.govrsc.org The aniline portion of this compound could be chemically modified to facilitate covalent attachment to a transducer surface or to a biological molecule, thus serving as a linker in a biosensor assembly.

The table below presents examples of aniline-based sensors and their performance characteristics.

| Sensor Type | Analyte | Detection Limit | Key Feature |

| Electrochemical Sensor | Aniline | 0.032 μM | Silver nanorod functionalized electrode |

| Fluorescent Chemosensor | pH | pKa = 3.24 | BODIPY-aniline dye with photoinduced electron transfer mechanism |

| Electrochemical Biosensor | Dopamine | 0.0628 µM | Poly(3-aminobenzylamine)/poly(sodium 4-styrenesulfonate) multilayer thin film |

Future Research Directions and Unexplored Avenues

Investigation of Novel Synthetic Methodologies

The synthesis of 4-(2-Fluorophenoxy)-2-methylaniline and its derivatives is foundational to its application. While classical methods are established, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies.

The core structure of this compound involves a diaryl ether linkage, which is traditionally formed via the Ullmann condensation . This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.orgarkat-usa.org However, these reactions often require high temperatures and stoichiometric amounts of copper. wikipedia.org Future research could explore the use of advanced catalytic systems to overcome these limitations. For instance, the use of copper nanoparticles, such as CuI-zeolites or magnetic nanoparticle-supported copper, has shown promise in facilitating Ullmann-type C-O cross-coupling reactions under milder conditions with lower catalyst loadings. nih.gov Another avenue is the development of ligand-assisted copper catalysis, where inexpensive ligands can accelerate the reaction, even for sterically hindered substrates. acs.org

The Buchwald-Hartwig amination is another cornerstone reaction, pivotal for creating the C-N bonds in derivatives of the title compound. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction has largely replaced harsher methods for synthesizing aryl amines. wikipedia.org Future work could focus on developing new generations of phosphine (B1218219) ligands that allow for even milder reaction conditions, broader substrate scope (including less reactive aryl chlorides), and higher tolerance of functional groups. libretexts.orgrug.nl

Furthermore, exploring green chemistry approaches is a critical future direction. This includes the use of environmentally benign solvents like supercritical carbon dioxide (scCO₂), which has been shown to be a viable medium for fluoride-mediated SNAr reactions to form diaryl ethers. rsc.org The development of continuous flow processes using polymer-supported reagents could also enhance the efficiency and scalability of the synthesis. rsc.org

A summary of potential synthetic improvements is presented below:

| Synthetic Method | Current Limitations | Proposed Future Research |

| Ullmann Condensation | High temperatures, stoichiometric copper, polar solvents. wikipedia.org | Development of nanocatalysts (e.g., CuI-zeolites), advanced ligands, and reactions in green solvents. nih.govacs.org |

| Buchwald-Hartwig Amination | Catalyst sensitivity, cost of palladium and ligands. wikipedia.org | Design of more robust and efficient phosphine ligands, exploration of non-precious metal catalysts. libretexts.orgrug.nl |

| General Synthesis | Use of hazardous solvents, batch processing. | Implementation of green solvents (e.g., scCO₂) and continuous flow manufacturing. rsc.org |

Advanced Computational Modeling Techniques for Predictive Research

Computational chemistry offers powerful tools to accelerate the discovery and optimization of derivatives of this compound. Future research should leverage a suite of advanced modeling techniques for more accurate predictive outcomes.

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how structural modifications affect biological activity. By developing robust 2D and 3D-QSAR models for a series of derivatives, researchers can predict the activity of novel compounds before their synthesis. nih.govnih.gov This approach can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are crucial for bioactivity, thereby guiding the design of more potent molecules. nih.gov

Molecular docking is already used to study the binding of derivatives to kinases like c-Met. researchgate.net Future research should expand this to a wider range of potential protein targets. Advanced docking protocols that account for protein flexibility and the presence of water molecules can provide more accurate binding poses and affinity predictions.

Molecular Dynamics (MD) simulations can offer deeper insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov Running MD simulations, for instance over 50 ns, can assess the stability of the binding pose predicted by docking and reveal key interactions that maintain the complex. nih.gov Furthermore, techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, providing a more quantitative prediction of binding affinity. nih.gov

These computational approaches can be integrated into a cohesive workflow for the rational design of new derivatives with enhanced properties.

| Computational Technique | Application in Future Research | Expected Outcome |

| QSAR | Predict biological activity of unsynthesized derivatives. | Prioritization of synthetic targets with high predicted potency. nih.govnih.gov |

| Molecular Docking | Screen virtual libraries against known and novel biological targets. | Identification of new lead compounds and potential off-target effects. researchgate.net |

| Molecular Dynamics | Assess the stability of ligand-protein complexes. | Deeper understanding of binding mechanisms and improved accuracy of binding affinity prediction. nih.gov |

Discovery of Undiscovered Biological Targets and Mechanisms

While derivatives of this compound are well-documented as inhibitors of the c-Met receptor tyrosine kinase, the broader biological landscape of this scaffold remains largely unexplored. nih.gov

The diaryl ether motif is considered a "privileged scaffold," found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antimalarial properties. nih.govresearchgate.net This suggests that this compound derivatives may interact with a variety of biological targets beyond c-Met. Future research should involve broad-spectrum biological screening to uncover these undiscovered activities.

Crosstalk between signaling pathways is a key feature of many diseases, including cancer. The c-Met pathway is known to interact with other receptor tyrosine kinases, such as VEGFR2 and EGFR . researchgate.netamegroups.org Some multi-kinase inhibitors that hit c-Met also show activity against these other kinases. nih.gov Therefore, a systematic investigation into the inhibitory activity of this compound derivatives against a panel of kinases is warranted. This could lead to the development of novel multi-targeted agents or more selective inhibitors for other kinases. For instance, foretinib, a c-Met inhibitor, also targets VEGFR2 with high affinity. nih.gov

Beyond kinases, other potential targets could include enzymes like protoporphyrinogen (B1215707) oxidase (PPO) or acetyl-CoA carboxylase (ACC), which are targets for some diaryl ether-containing agrochemicals. bohrium.com Additionally, estrogen-related receptors (ERRs) have been identified as targets for some diaryl ether compounds, suggesting a potential role in metabolic diseases. researchgate.net

Exploration of New Application Domains in Science and Technology

The utility of this compound is not necessarily confined to medicinal chemistry. Its structural features suggest potential applications in other scientific and technological domains.

Agrochemicals: The diaryl ether scaffold is prominent in a variety of commercial agrochemicals, including herbicides, fungicides, and insecticides. nih.govbohrium.com The specific substitution pattern of this compound could be used as a starting point to design new pesticides. The presence of a fluorine atom is often beneficial for bioactivity in agrochemicals. researchgate.net Future research could involve synthesizing and screening a library of derivatives for herbicidal, fungicidal, or insecticidal activity.

Materials Science: Diaryl ethers are used in the synthesis of high-performance polymers, such as poly(arylene ether)s, due to the chemical stability and conformational flexibility of the ether linkage. researchgate.netjsynthchem.com The aniline (B41778) and fluoro-substituted phenyl groups in this compound offer reactive sites for polymerization. This could lead to the development of new polymers with unique thermal, mechanical, or optical properties.

Chemical Biology: The compound could serve as a parent structure for the development of chemical probes to study biological pathways. By attaching reporter tags (e.g., fluorescent dyes or biotin) to derivatives, researchers could visualize and track the localization and interaction of these molecules within cells, helping to further elucidate their mechanisms of action and identify new biological targets.

Synergistic Studies with Other Chemical Entities

The efficacy of targeted therapies in cancer is often enhanced when used in combination with other agents. This is a particularly promising avenue for derivatives of this compound, especially those that function as c-Met inhibitors.

Combination with Chemotherapy: Resistance to conventional chemotherapy is a major clinical challenge. Some c-Met inhibitors have been shown to reverse multidrug resistance (MDR) by inhibiting the function of ABC transporters like ABCB1 and ABCG2. oup.comnih.gov Future studies should investigate whether derivatives of this compound can synergize with standard chemotherapeutic drugs, such as paclitaxel (B517696) or doxorubicin, to overcome resistance in cancer cells. nih.govnih.gov

Combination with other Targeted Therapies: Given the crosstalk between c-Met and other signaling pathways like EGFR, combination therapy is a rational approach. amegroups.org Combining a c-Met inhibitor derived from this compound with an EGFR inhibitor could be more effective than either agent alone, and could potentially overcome acquired resistance to EGFR inhibitors. amegroups.orgmdpi.com

Combination with Immunotherapy: The tumor microenvironment plays a critical role in cancer progression and response to therapy. The HGF/c-Met signaling axis is implicated in creating an immunosuppressive microenvironment. mdpi.com Investigating the combination of a this compound-based c-Met inhibitor with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) could lead to enhanced anti-tumor immune responses. youtube.com

A table of potential synergistic combinations is provided below:

| Combination Partner | Rationale | Potential Outcome |

| Paclitaxel / Doxorubicin | Reversal of multidrug resistance via ABC transporter inhibition. oup.comnih.gov | Increased efficacy of chemotherapy in resistant tumors. |

| EGFR Inhibitors (e.g., Erlotinib) | Overcoming resistance mediated by c-Met/EGFR pathway crosstalk. amegroups.org | Enhanced tumor growth inhibition and delayed development of resistance. |

| Immune Checkpoint Inhibitors | Modulation of the tumor immune microenvironment. mdpi.comyoutube.com | Potentiation of anti-tumor immune responses. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。